molecular formula C14H14N2O B12864054 5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile

5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12864054
M. Wt: 226.27 g/mol
InChI Key: GITYZQPQLCEMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that contains both pyrrole and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-ethyl-4-hydroxybenzaldehyde with 1-methylpyrrole-2-carbonitrile under acidic or basic conditions. The reaction may require catalysts such as citric acid or methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • Indole derivatives such as 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

5-(3-ethyl-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C14H14N2O/c1-3-10-8-11(4-7-14(10)17)13-6-5-12(9-15)16(13)2/h4-8,17H,3H2,1-2H3

InChI Key

GITYZQPQLCEMEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC=C(N2C)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.